3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile
Overview
Description
3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C7H12N2O2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intramolecular [3 + 2] Cycloaddition Reactions
The study by Adjieufack et al. (2018) explores the intramolecular [3 + 2] cycloaddition reactions of unsaturated nitrile oxides, including mechanisms that could be relevant to compounds with structural similarities to "3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile." This research aids in understanding the reaction pathways and designing new synthetic routes for complex molecules Adjieufack et al., 2018.
Proton Acceptors in Hydrogen Bonds
Pleier et al. (2003) discuss the properties of 1-Aryl-3-(dimethylamino)propenones as strong proton acceptors due to their terminal dimethylamino groups. This study provides insights into the behavior of similar compounds in forming intra- and intermolecular hydrogen bonds, useful in designing materials and molecules with specific bonding properties Pleier et al., 2003.
Push-Pull Enamines: Spectroscopy and Calculations
Pigošová et al. (2005) analyze the isomers and conformers of push-pull enamines through vibrational and NMR spectroscopy and ab initio calculations. Their findings on the structure and behavior of these compounds can be extrapolated to similar chemicals for applications in molecular design and spectroscopic analysis Pigošová et al., 2005.
Protic Ionic Liquids in Desulfurization
Li et al. (2012) introduced amine-based protic ionic liquids for desulfurization processes, highlighting their effectiveness and recyclability. This research suggests potential uses of "this compound" related compounds in environmental applications, specifically in removing sulfur content from fuels Li et al., 2012.
Synthesis and Characterization of Metal Complexes
Dey et al. (2001) study the synthesis, structure, and transformation of 2-(Dimethylamino)ethaneselenolates of palladium(II) into palladium selenide. This work is relevant for the synthesis and application of metal complexes in catalysis and materials science Dey et al., 2001.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-ethylsulfonylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-4-12(10,11)7(5-8)6-9(2)3/h6H,4H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKOUSJVJKNEZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(=CN(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)/C(=C/N(C)C)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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